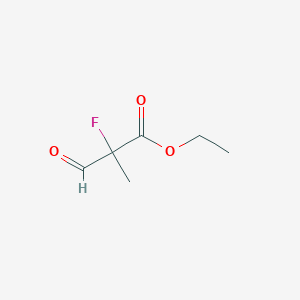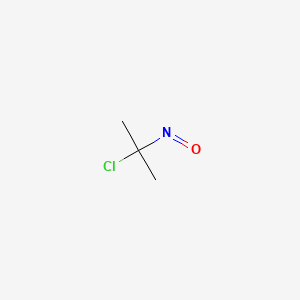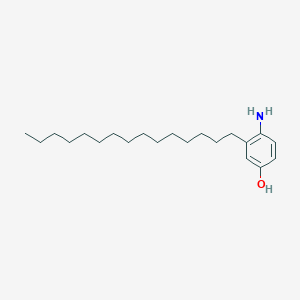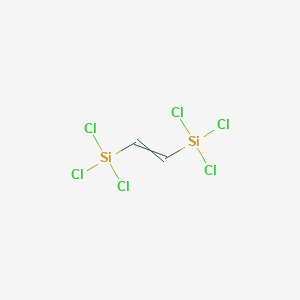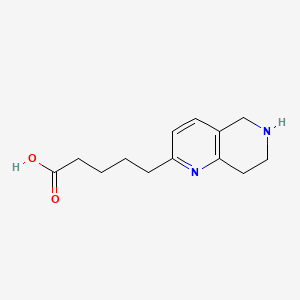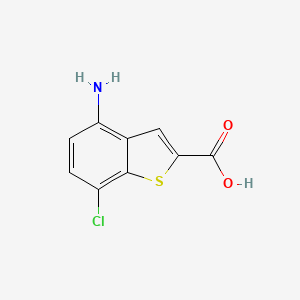
tert-Butyl 2-cyanopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyanopent-4-enoate: is an organic compound with the molecular formula C10H17NO2. It is a versatile intermediate used in various chemical syntheses. The compound features a tert-butyl ester group and a cyano group attached to a pent-4-enoate backbone, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst such as a phase-transfer catalyst and is carried out in an organic solvent like diethyl ether at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yields and purity of the product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyanopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-cyanopent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-cyanopent-4-enoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and cyano groups .
Comparison with Similar Compounds
tert-Butyl acrylate: Similar structure but lacks the cyano group.
tert-Butyl 2-cyanoacetate: Similar structure but with a different carbon chain length.
tert-Butyl 2-cyanopropanoate: Similar structure but with a different carbon chain length.
Uniqueness: tert-Butyl 2-cyanopent-4-enoate is unique due to its combination of a cyano group and a pent-4-enoate backbone. This structure provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .
Properties
CAS No. |
1114-69-8 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
tert-butyl 2-cyanopent-4-enoate |
InChI |
InChI=1S/C10H15NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6H2,2-4H3 |
InChI Key |
JUYRHBHIOBRAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


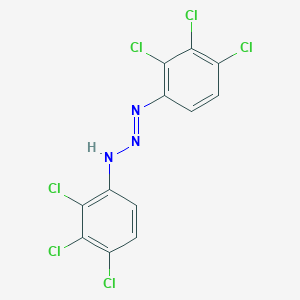
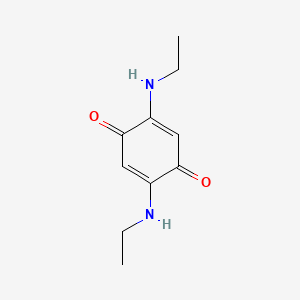

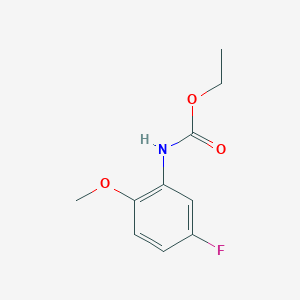
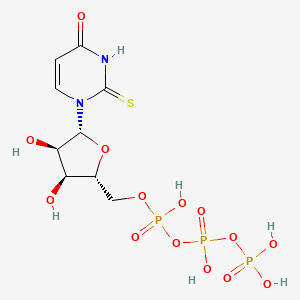
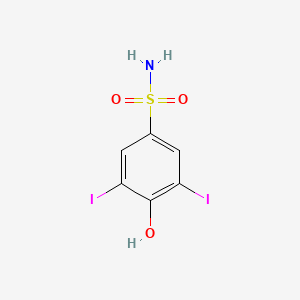
![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
